5-(Difluoromethyl)-1H-imidazol-2-amine;hydrochloride
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Overview
Description
5-(Difluoromethyl)-1H-imidazol-2-amine;hydrochloride is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoromethyl group imparts unique properties to the molecule, making it a valuable candidate for various applications in pharmaceuticals and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1H-imidazol-2-amine typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the reaction of 5-amino-1H-imidazole with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl sulfonyl chloride in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure the efficient incorporation of the difluoromethyl group into the imidazole ring .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl imidazole derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various difluoromethyl imidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Difluoromethyl)-1H-imidazol-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing the binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-1H-imidazol-2-amine: Similar in structure but with a trifluoromethyl group.
5-(Methyl)-1H-imidazol-2-amine: Contains a methyl group instead of a difluoromethyl group.
5-(Chloromethyl)-1H-imidazol-2-amine: Features a chloromethyl group.
Uniqueness
The presence of the difluoromethyl group in 5-(Difluoromethyl)-1H-imidazol-2-amine imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in drug development .
Properties
IUPAC Name |
5-(difluoromethyl)-1H-imidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3.ClH/c5-3(6)2-1-8-4(7)9-2;/h1,3H,(H3,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKFIQWAPIBDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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